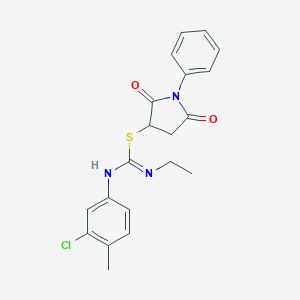![molecular formula C19H20N2O2 B335276 4-{[3-(4-Isopropylphenyl)acryloyl]amino}](/img/structure/B335276.png)
4-{[3-(4-Isopropylphenyl)acryloyl]amino}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-Isopropylphenyl)acryloyl]amino} is an organic compound that features a benzamide core with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Isopropylphenyl)acryloyl]amino} typically involves the reaction of 4-aminobenzamide with an appropriate acylating agent. One common method includes the use of 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Isopropylphenyl)acryloyl]amino} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
4-{[3-(4-Isopropylphenyl)acryloyl]amino} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Isopropylphenyl)acryloyl]amino} involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-({(2E)-3-[4-(methoxy)phenyl]prop-2-enoyl}amino)benzamide
- 4-({(2E)-3-[4-(methyl)phenyl]prop-2-enoyl}amino)benzamide
Uniqueness
4-{[3-(4-Isopropylphenyl)acryloyl]amino} is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C19H20N2O2/c1-13(2)15-6-3-14(4-7-15)5-12-18(22)21-17-10-8-16(9-11-17)19(20)23/h3-13H,1-2H3,(H2,20,23)(H,21,22)/b12-5+ |
InChI Key |
RLDCLNPHDJJBGL-LFYBBSHMSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B335195.png)

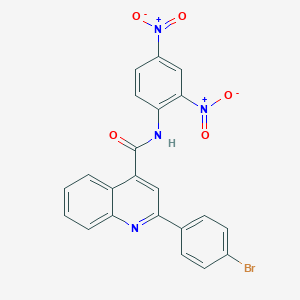
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B335199.png)
![4-{4-[Ethyl(methyl)amino]benzylidene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B335200.png)
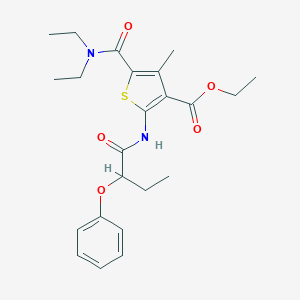
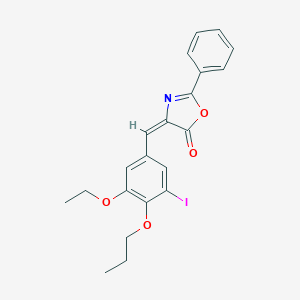
![Dimethyl 5-[(cyclohexylcarbonyl)amino]isophthalate](/img/structure/B335203.png)

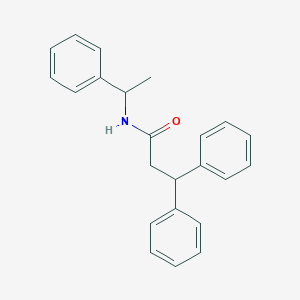
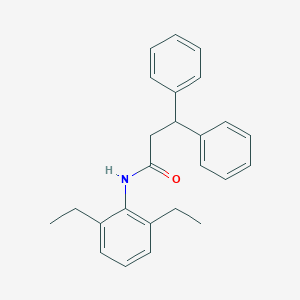
![5-chloro-2-[5-chloro-2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B335212.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N'-1,3-benzodioxol-5-yl-N-ethylcarbamimidothioate](/img/structure/B335213.png)
